3-[(3-methoxyphenyl)sulfanyl]-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine
Description
Properties
IUPAC Name |
[1-[6-(3-methoxyphenyl)sulfanylpyridazin-3-yl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O2S/c1-34-23-8-5-9-24(20-23)35-26-11-10-25(28-29-26)31-14-12-21(13-15-31)27(33)32-18-16-30(17-19-32)22-6-3-2-4-7-22/h2-11,20-21H,12-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEHPEUPLOKSJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=NN=C(C=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(3-methoxyphenyl)sulfanyl]-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine typically involves multiple steps, including the formation of the pyridazine core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this one.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxyphenyl sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the phenylpiperazine moiety can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles or nucleophiles for substitution reactions.
Scientific Research Applications
3-[(3-methoxyphenyl)sulfanyl]-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving sulfanyl and piperazine groups.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, while the sulfanyl group may participate in redox reactions.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyridazine Derivatives
Key Observations:
Substituent Effects :
- The sulfanyl group in the target compound contributes to higher lipophilicity compared to chloro or carboxamide groups in analogues .
- Piperazine-piperidine motifs (e.g., in the target compound and SCD-1 inhibitors) enable multi-site receptor interactions, whereas simpler substituents (e.g., pyrazole in ) limit binding complexity.
SCD-1 inhibitors (e.g., ) demonstrate efficacy in reducing hepatic triglycerides, but the target compound’s sulfanyl group may redirect activity toward alternative targets like serotonin or dopamine receptors .
Key Observations:
- The target compound’s synthesis route remains unspecified, but SHELX/ORTEP-3 methodologies used for analogues highlight the importance of crystallographic validation in confirming substituent geometry .
- Higher yields in fluorophenylpiperazine derivatives (e.g., 85% in ) suggest that electron-withdrawing groups (e.g., fluorine) improve reaction efficiency compared to bulkier substituents.
Biological Activity
3-[(3-Methoxyphenyl)sulfanyl]-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a pyridazine core substituted with a methoxyphenyl sulfanyl group and a piperidine moiety containing a phenylpiperazine carbonyl. This structural complexity suggests multiple interaction sites for biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial properties. A study on related compounds demonstrated broad-spectrum activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb) and Mycobacterium marinum (Mm) .
2. Antiviral Activity
Similar compounds have shown promising antiviral effects against several viruses, including HIV. The presence of piperazine and pyridine rings in the structure has been linked to enhanced antiviral activity .
3. Antidepressant and Anxiolytic Effects
Piperazine derivatives are known for their anxiolytic and antidepressant properties. Compounds with similar structural motifs have been explored as potential treatments for anxiety disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 3-[(3-methoxyphenyl)sulfanyl]-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine. Key findings from SAR studies include:
- Substituent Effects: The presence of electron-donating groups (like methoxy) enhances activity against Mtb, while electron-withdrawing groups may reduce it.
- Piperazine Modifications: Variations in the piperazine ring significantly affect binding affinity and selectivity towards biological targets .
Case Studies
Several case studies highlight the compound's potential:
Case Study 1: Antimycobacterial Activity
In vitro assays demonstrated that certain derivatives exhibited minimal inhibitory concentrations (MIC) as low as 0.5 µg/mL against Mtb, indicating strong antimycobacterial activity .
Case Study 2: Antiviral Screening
A series of piperazine derivatives were synthesized and screened for antiviral activity, showing moderate efficacy against HIV, with some compounds exhibiting protective effects in cellular models .
Data Tables
The following table summarizes the biological activities reported for similar compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
